molecular formula C9H12F3NO B13624245 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

Cat. No.: B13624245
M. Wt: 207.19 g/mol
InChI Key: QBAISSISUDWGMN-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1-azaspiro[3. This compound is characterized by the presence of a trifluoromethyl group and a spirocyclic structure, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a trifluoromethyl ketone with a suitable amine to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol: This compound shares a similar spirocyclic structure but differs in the presence of a hydroxyl group instead of a ketone.

    7-(Trifluoromethyl)spiro[3.5]nonan-1-one: Another related compound with a similar spirocyclic framework but differing in the position of the trifluoromethyl group.

Uniqueness

7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12F3NO

Molecular Weight

207.19 g/mol

IUPAC Name

7-(trifluoromethyl)-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C9H12F3NO/c10-9(11,12)6-1-3-8(4-2-6)5-7(14)13-8/h6H,1-5H2,(H,13,14)

InChI Key

QBAISSISUDWGMN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CC(=O)N2

Origin of Product

United States

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